molecular formula C11H8BrF5OS B14061112 1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061112
M. Wt: 363.14 g/mol
InChI Key: UAKTYEAJSNEBQA-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylpropanone derivative, followed by the introduction of difluoromethyl and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to

Properties

Molecular Formula

C11H8BrF5OS

Molecular Weight

363.14 g/mol

IUPAC Name

1-bromo-3-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5OS/c12-5-8(18)2-6-1-7(10(13)14)4-9(3-6)19-11(15,16)17/h1,3-4,10H,2,5H2

InChI Key

UAKTYEAJSNEBQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)SC(F)(F)F)CC(=O)CBr

Origin of Product

United States

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